molecular formula C8H13N3O2 B13569305 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13569305
M. Wt: 183.21 g/mol
InChI Key: ABRFTCSOPWHWKT-UHFFFAOYSA-N
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Description

2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 5-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

  • 3-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
  • 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
  • 2-Amino-4-(5-ethyl-1h-pyrazol-1-yl)butanoic acid

Uniqueness: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-4-(5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-2-4-10-11(6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13)

InChI Key

ABRFTCSOPWHWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C(=O)O)N

Origin of Product

United States

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